
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol is an organosilicon compound with the molecular formula C7H16OSi It is characterized by the presence of a trimethylsilyl group attached to a propen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Trimethylsilyl)prop-2-en-1-ol typically involves the hydrosilylation of propargyl alcohol with trimethylsilane in the presence of a catalyst. The reaction is carried out under mild conditions, often using platinum or rhodium catalysts to facilitate the addition of the silyl group to the alkyne moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted propen-1-ol derivatives.
Scientific Research Applications
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(Trimethylsilyl)prop-2-en-1-ol involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Trimethylsilyl)prop-2-en-1-ol: The geometric isomer with similar reactivity but different spatial arrangement.
3-(Trimethylsilyl)prop-2-yn-1-ol: An alkyne analog with distinct reactivity due to the presence of a triple bond.
3-(Trimethylsilyl)prop-1-en-1-ol: A positional isomer with the silyl group attached to a different carbon atom.
Uniqueness
(Z)-3-(Trimethylsilyl)prop-2-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H14OSi |
|---|---|
Molecular Weight |
130.26 g/mol |
IUPAC Name |
(Z)-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4- |
InChI Key |
BRTBTJVSPJZQIT-XQRVVYSFSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C\CO |
Canonical SMILES |
C[Si](C)(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



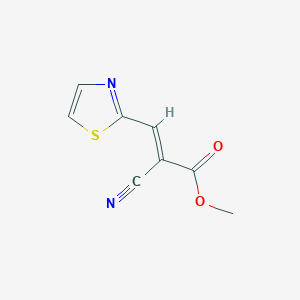
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

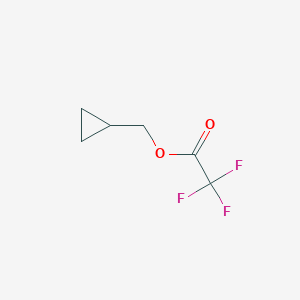



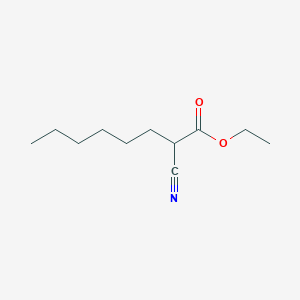


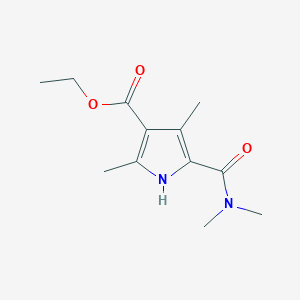
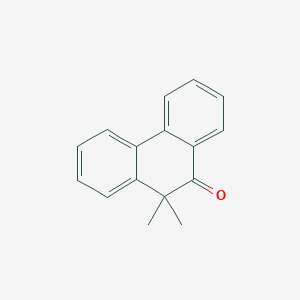
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
